molecular formula C10H10N2O2 B14158918 1-Cyanoethyl phenylcarbamate CAS No. 3686-21-3

1-Cyanoethyl phenylcarbamate

Cat. No.: B14158918
CAS No.: 3686-21-3
M. Wt: 190.20 g/mol
InChI Key: GCFKEACPZZUAMD-UHFFFAOYSA-N
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Description

1-Cyanoethyl phenylcarbamate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of carbamate, characterized by the presence of a cyanoethyl group attached to the nitrogen atom and a phenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanoethyl phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-cyanopropanol under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as a tertiary amine, and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, and the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Cyanoethyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phenylcarbamic acid and 3-cyanopropanol.

    Aminolysis: Ureas and related derivatives.

    Oxidation: Phenolic compounds.

    Reduction: Amines.

Scientific Research Applications

1-Cyanoethyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanoethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl phenylcarbamate: Similar structure but with a different substitution pattern.

    Phenylcarbamate: Lacks the cyanoethyl group.

    N-Phenylcarbamate: Similar but without the cyano group.

Uniqueness

1-Cyanoethyl phenylcarbamate is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

3686-21-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-cyanoethyl N-phenylcarbamate

InChI

InChI=1S/C10H10N2O2/c1-8(7-11)14-10(13)12-9-5-3-2-4-6-9/h2-6,8H,1H3,(H,12,13)

InChI Key

GCFKEACPZZUAMD-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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